![molecular formula C39H64N5NaO8 B12302737 sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate](/img/structure/B12302737.png)
sodium (2S)-2-[(2R)-2-[(R)-[(2S)-1-[(3R,4S,5S)-4-[(2S)-N,3-dimethyl-2-[(2S)-3-methyl-2-(methylamino)butanamido]butanamido]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl](methoxy)methyl]propanamido]-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La auristatina F sódica (MMAF), también conocida como Monomethylauristatin F sodium, es un agente antineoplásico sintético. Es un potente inhibidor de la polimerización de la tubulina, lo que lo convierte en un agente antimitótico eficaz. Este compuesto se utiliza ampliamente como carga citotóxica en conjugados de anticuerpo-fármaco (ADC) para la terapia dirigida del cáncer .
Métodos De Preparación
La síntesis de la auristatina F sódica implica varios pasos, comenzando con la preparación de la estructura básica de la auristatina. El proceso generalmente incluye los siguientes pasos:
Síntesis de la Estructura Básica: La estructura básica de la auristatina se sintetiza mediante una serie de reacciones de acoplamiento de péptidos. Esto implica el uso de aminoácidos protegidos y reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y el 1-hidroxi-benzotriazol (HOBt).
Modificación de la Estructura Básica: La estructura básica se modifica luego para introducir los grupos funcionales necesarios.
Conversión Final a Sal Sódica: El paso final involucra la conversión del compuesto a su forma de sal sódica, lo que mejora su solubilidad y estabilidad.
Análisis De Reacciones Químicas
La auristatina F sódica experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La auristatina F sódica puede sufrir reacciones de oxidación, particularmente en los grupos metoxi. Los agentes oxidantes comunes utilizados incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Las reacciones de reducción pueden ocurrir en los enlaces amida, generalmente usando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Aplicaciones Científicas De Investigación
La auristatina F sódica tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: En química, la auristatina F sódica se utiliza como compuesto modelo para estudiar los mecanismos de inhibición de la polimerización de la tubulina.
Biología: En la investigación biológica, se utiliza para estudiar la división celular y los efectos de la interrupción de los microtúbulos en los procesos celulares.
Medicina: En medicina, la auristatina F sódica es un componente clave de los ADC, que se utilizan para la terapia dirigida del cáncer. .
Mecanismo De Acción
La auristatina F sódica ejerce sus efectos inhibiendo la polimerización de la tubulina, que es esencial para la división celular. Al unirse a la tubulina, la auristatina F sódica evita la formación de microtúbulos, lo que lleva al arresto del ciclo celular y la apoptosis. Este mecanismo es particularmente eficaz en las células cancerosas que se dividen rápidamente, lo que hace que la auristatina F sódica sea un potente agente antineoplásico .
Comparación Con Compuestos Similares
La auristatina F sódica a menudo se compara con otros derivados de la auristatina, como la Monomethylauristatin E (MMAE). Si bien ambos compuestos inhiben la polimerización de la tubulina, la auristatina F sódica tiene un residuo de fenilalanina en su extremo C-terminal, lo que reduce su citotoxicidad y mejora su impermeabilidad a la membrana. Esto hace que la auristatina F sódica sea menos probable que cause efectos fuera del objetivo en comparación con la MMAE . Otros compuestos similares incluyen la dolastatina 10 y la maytansina, que también funcionan como inhibidores de los microtúbulos pero difieren en sus estructuras químicas y mecanismos de acción .
Propiedades
Fórmula molecular |
C39H64N5NaO8 |
|---|---|
Peso molecular |
753.9 g/mol |
Nombre IUPAC |
sodium;2-[[3-methoxy-3-[1-[3-methoxy-5-methyl-4-[methyl-[3-methyl-2-[[3-methyl-2-(methylamino)butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C39H65N5O8.Na/c1-12-25(6)34(43(9)38(48)33(24(4)5)42-37(47)32(40-8)23(2)3)30(51-10)22-31(45)44-20-16-19-29(44)35(52-11)26(7)36(46)41-28(39(49)50)21-27-17-14-13-15-18-27;/h13-15,17-18,23-26,28-30,32-35,40H,12,16,19-22H2,1-11H3,(H,41,46)(H,42,47)(H,49,50);/q;+1/p-1 |
Clave InChI |
LGMDBXMBHWLORJ-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
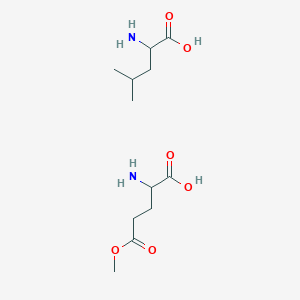
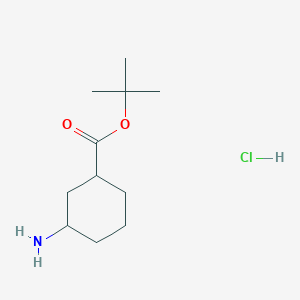
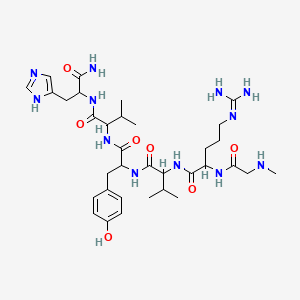

![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)
![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)


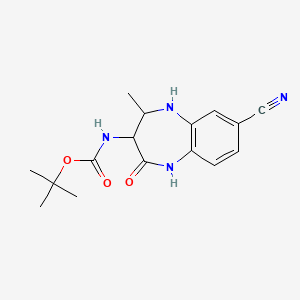
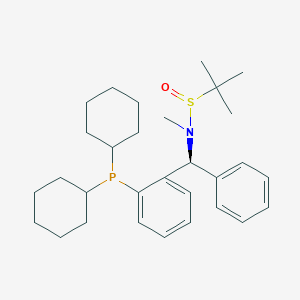
![(1R,2S,5S)-3-(Tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12302743.png)
